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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577 Get Quote

In the landscape of regenerative medicine and cancer therapeutics, the Hippo signaling

pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size.

Central to this pathway are the Large Tumor Suppressor (LATS) kinases 1 and 2, which act as

a crucial brake on cell growth. Inhibition of LATS kinases presents a promising strategy to

promote tissue regeneration and combat certain cancers. This guide provides a detailed

comparison of two notable LATS kinase inhibitors: TDI-011536 and its parent compound,

TRULI (The Rockefeller University LATS Inhibitor).

This comparison guide is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of the potency and stability of these two

compounds, supported by experimental data and detailed methodologies.

Potency: A Leap Forward with TDI-011536
TDI-011536 was developed through chemical modification of TRULI to enhance its therapeutic

properties.[1][2][3] Experimental data demonstrates that TDI-011536 is significantly more

potent than TRULI in inhibiting LATS kinases and stimulating downstream Yap signaling.[1][2]
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Parameter TDI-011536 TRULI Reference

Biochemical Potency

(IC50)

0.76 nM (against

Lats1)

0.2 nM (against

Lats1/2)
[4][5]

Cellular Potency

(EC50)

10 nM (Yap

phosphorylation)

Modest cellular

potency
[2][4]

Note: The biochemical potency of TRULI appears higher in one cited source. However, it is

crucial to consider the experimental conditions, such as ATP concentration, which can influence

IC50 values.[2] The superior cellular potency of TDI-011536 is a key indicator of its improved

efficacy in a biological context.

In human retinal organoids, 3 µM of TDI-011536 profoundly suppressed Yap phosphorylation,

whereas a higher concentration of 10 µM TRULI resulted in only a modest reduction.[2]

Furthermore, TDI-011536 treatment led to a tenfold increase in the proliferation of Müller glia,

compared to an almost fivefold increase with TRULI, highlighting its enhanced pro-proliferative

effect.[1][3]

Stability: Overcoming a Key Hurdle
A significant limitation of the initial lead compound, TRULI, was its poor metabolic stability,

particularly on exposure to mouse liver microsomes.[2][3] TDI-011536 was specifically

designed to address this issue and exhibits markedly improved stability.[1][2][3] This enhanced

stability is a critical factor for its potential in vivo applications, allowing for sustained target

engagement.

Compound Metabolic Stability Reference

TDI-011536 Improved metabolic stability [1][2][3]

TRULI
Poor stability on exposure to

mouse liver microsomes
[2][3]

Mechanism of Action: Targeting the Hippo Pathway
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Both TDI-011536 and TRULI are ATP-competitive inhibitors of LATS1 and LATS2 kinases.[3][4]

By inhibiting LATS, these compounds prevent the phosphorylation of the downstream

transcriptional co-activator Yes-associated protein (YAP). This inhibition allows YAP to

translocate to the nucleus, where it promotes the expression of genes involved in cell

proliferation and survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2022.04.07.487521v1.full.pdf
https://www.probechem.com/products_TDI-011536.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Signals Hippo Kinase Cascade

YAP/TAZ Regulation

Nucleus

Cell-Cell Contact

MST1/2

activate

Mechanical Cues Soluble Factors

LATS1/2

phosphorylates

SAV1

YAP/TAZ

phosphorylates

MOB1

p-YAP/TAZ

14-3-3

binds

YAP/TAZ

translocation

cytoplasmic
retention

TEAD

binds

Proliferation Genes
(e.g., CTGF, CYR61)

activates transcription

TDI-011536 / TRULI

inhibit

Click to download full resolution via product page

Hippo Signaling Pathway and LATS Inhibition
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Experimental Protocols
Below are generalized protocols for the key experiments used to characterize and compare

LATS kinase inhibitors like TDI-011536 and TRULI.

In Vitro LATS Kinase Assay (Potency - IC50)
This assay determines the concentration of an inhibitor required to reduce the enzymatic

activity of LATS kinase by 50%.
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Workflow for In Vitro Kinase Assay

Methodology:

Preparation: A series of dilutions of the inhibitor (TDI-011536 or TRULI) are prepared.

Reaction Mixture: Recombinant LATS1 or LATS2 enzyme is incubated with a peptide

substrate (e.g., a fragment of YAP) and ATP in a buffer solution.

Inhibition: The inhibitor dilutions are added to the reaction mixture.

Incubation: The reaction is allowed to proceed at a controlled temperature (typically 37°C) for

a specific duration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that

measure ATP consumption or by using phospho-specific antibodies.

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and

the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Yap Phosphorylation Assay (Cellular
Potency - EC50)
This assay measures the effective concentration of an inhibitor required to reduce the

phosphorylation of YAP in a cellular context by 50%.

Methodology:

Cell Culture: A suitable cell line (e.g., HEK293A) is cultured in multi-well plates.

Treatment: Cells are treated with a range of concentrations of the LATS inhibitor for a

defined period.

Cell Lysis: The cells are lysed to release cellular proteins.

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies specific for phosphorylated YAP

(p-YAP) and total YAP.

Quantification: The band intensities for p-YAP and total YAP are quantified.

Data Analysis: The ratio of p-YAP to total YAP is calculated for each inhibitor concentration.

The data is then normalized to the untreated control, and an EC50 value is determined by

fitting the data to a dose-response curve.

Mouse Liver Microsome Stability Assay (Metabolic
Stability)
This assay assesses the metabolic stability of a compound by incubating it with liver

microsomes, which contain a high concentration of drug-metabolizing enzymes.
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Methodology:

Preparation: The test compound (TDI-011536 or TRULI) is added to a solution containing

mouse liver microsomes and a phosphate buffer.

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary

cofactor for many metabolic enzymes.

Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points

(e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by

adding a quenching solution (e.g., cold acetonitrile).

Analysis: The concentration of the remaining parent compound in each sample is quantified

using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Data Analysis: The percentage of the compound remaining at each time point is plotted

against time. From this data, key stability parameters such as the half-life (t½) and intrinsic

clearance (CLint) can be calculated.

Conclusion
The development of TDI-011536 represents a significant advancement over its predecessor,

TRULI. With its substantially improved potency and metabolic stability, TDI-011536 stands out

as a more promising candidate for in vivo studies and potential therapeutic applications. The

data presented in this guide underscores the importance of iterative drug design in optimizing

lead compounds to overcome key pharmacological hurdles. For researchers in the fields of

regenerative medicine and oncology, TDI-011536 offers a powerful tool to further explore the

therapeutic potential of LATS kinase inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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